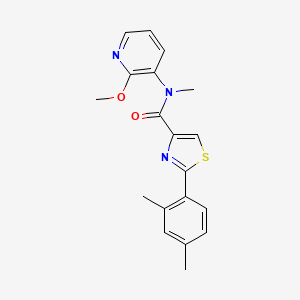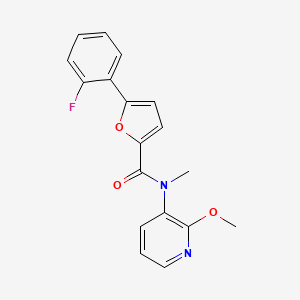![molecular formula C16H21NO3S B7663542 N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine, commonly known as MFPS, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
MFPS acts by binding to the luminal side of VMAT2 and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in monoamine neurotransmitter release and an increase in their cytosolic concentration. MFPS is a competitive inhibitor of VMAT2, meaning that it competes with monoamine neurotransmitters for binding to the transporter.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by MFPS has several biochemical and physiological effects. It leads to a decrease in monoamine neurotransmitter release, which can affect various physiological processes such as mood, behavior, and movement. MFPS has been shown to be effective in animal models of Parkinson's disease, depression, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MFPS is its selectivity for VMAT2. It does not affect other transporters, such as VMAT1 or the dopamine transporter, which can lead to unwanted side effects. However, MFPS has limitations in terms of its solubility and stability, which can affect its use in experimental settings.
Direcciones Futuras
There are several future directions for the use of MFPS in scientific research. One direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the development of more stable and soluble analogs of MFPS for use in experimental settings. Additionally, the potential therapeutic applications of MFPS in various neurological and psychiatric disorders warrant further investigation.
Conclusion:
In conclusion, MFPS is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for VMAT2 and its effects on monoamine neurotransmitter release make it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. While it has limitations in terms of its solubility and stability, the future directions for the use of MFPS in scientific research are promising.
Métodos De Síntesis
The synthesis of MFPS involves the reaction of 5-methylfurfural with 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropane-1,3-diol. The reaction is carried out under reflux conditions in the presence of a base catalyst. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MFPS has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles. Inhibition of VMAT2 by MFPS leads to a decrease in monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-4-8-16(9-5-12)21(18,19)11-13(2)17-10-15-7-6-14(3)20-15/h4-9,13,17H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFZIMDWOHLCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)

![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)
![2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)

![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)

![3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663524.png)
![Ethyl 5-[(2-cyano-3-fluorophenoxy)methyl]-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7663532.png)
![3-ethoxy-N-(3-fluoro-2-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663547.png)
![5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7663549.png)
